methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex molecular structure, which includes a fluorophenyl group, a methoxy group, and a chromen-4-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by the esterification of the resulting intermediate with methyl 4-hydroxybenzoate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluorophenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
- Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- 7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
Comparison: Compared to these similar compounds, methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to the specific positioning of the fluorophenyl and methoxy groups.
Properties
IUPAC Name |
methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c1-28-24(27)15-6-8-17(9-7-15)31-22-14-30-21-12-18(10-11-19(21)23(22)26)29-13-16-4-2-3-5-20(16)25/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRPBUAEVQQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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